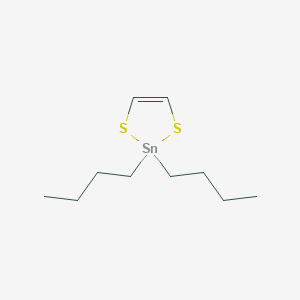
2,2-Dibutyl-2H-1,3,2-dithiastannole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyl-2H-1,3,2-dithiastannole is an organotin compound characterized by the presence of two butyl groups and a dithiastannole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-2H-1,3,2-dithiastannole typically involves the reaction of dibutyltin dichloride with sodium sulfide in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutyl-2H-1,3,2-dithiastannole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different alkyl or aryl groups.
Applications De Recherche Scientifique
2,2-Dibutyl-2H-1,3,2-dithiastannole has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of 2,2-Dibutyl-2H-1,3,2-dithiastannole involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these molecules, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but contains oxygen atoms instead of sulfur.
2,2-Dibutyl-1,3,2-dithiastanninane: Another organotin compound with a similar dithiastannole ring but different substituents.
Uniqueness
2,2-Dibutyl-2H-1,3,2-dithiastannole is unique due to its specific dithiastannole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
208466-96-0 |
|---|---|
Formule moléculaire |
C10H20S2Sn |
Poids moléculaire |
323.1 g/mol |
Nom IUPAC |
2,2-dibutyl-1,3,2-dithiastannole |
InChI |
InChI=1S/2C4H9.C2H4S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-4H;/q;;;+2/p-2 |
Clé InChI |
GKCDDHZRTOKHFK-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(SC=CS1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


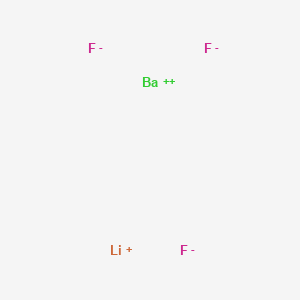
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
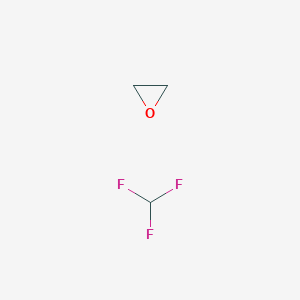
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
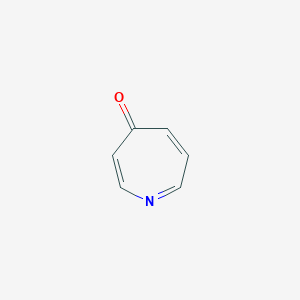

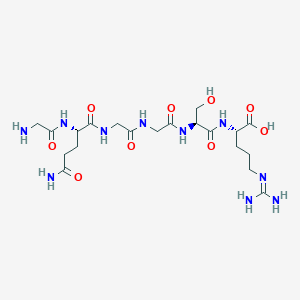
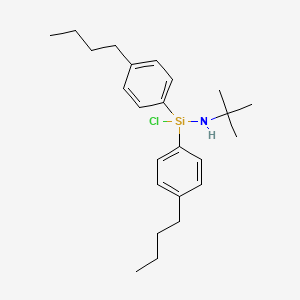

![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
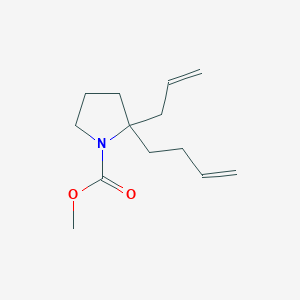
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
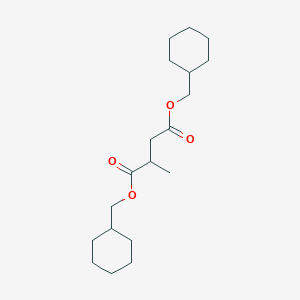
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)
